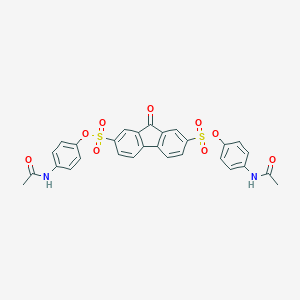
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(4-acetylamino-phenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(acetylamino)phenyl] 9-oxo-9H-fluorene-2,7-disulfonate: is a complex organic compound with the molecular formula C29H22N2O9S2 and a molecular weight of 606.635 g/mol . This compound is known for its unique chemical structure, which includes a fluorene core substituted with sulfonate and acetylamino groups. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(4-acetylamino-phenyl) ester typically involves multi-step organic reactionsThe final step involves the acetylation of the amino groups on the phenyl rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate groups, converting them into sulfonic acids or other reduced forms.
Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
- **Sub
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Propiedades
Fórmula molecular |
C29H22N2O9S2 |
|---|---|
Peso molecular |
606.6g/mol |
Nombre IUPAC |
bis(4-acetamidophenyl) 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C29H22N2O9S2/c1-17(32)30-19-3-7-21(8-4-19)39-41(35,36)23-11-13-25-26-14-12-24(16-28(26)29(34)27(25)15-23)42(37,38)40-22-9-5-20(6-10-22)31-18(2)33/h3-16H,1-2H3,(H,30,32)(H,31,33) |
Clave InChI |
BLJYYRAPPGRRPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)NC(=O)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415858.png)
![5-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415859.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B415861.png)
![(2-chlorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B415862.png)

![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415866.png)
![8-chloro-2-(4-ethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415869.png)
![2-(4-chlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415870.png)
![2-Benzyl-1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415873.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-3-(2-methyl-2-propenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415874.png)
![3-Methyl-1-(4-morpholinyl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415876.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B415878.png)
